(5-Fluorobenzofuran-3-yl)methanamine

Lipophilicity CNS drug design Positional isomer SAR

(5-Fluorobenzofuran-3-yl)methanamine (CAS 1505321-02-7; molecular formula C₉H₈FNO; MW 165.16 g/mol) is a fluorinated heterocyclic primary amine belonging to the benzofuran-3-yl-methanamine class. The molecule features a fluorine substituent at the 5-position of the benzofuran ring and an aminomethyl group at the 3-position, yielding a bifunctional scaffold with a nucleophilic amine handle for amide coupling, reductive amination, or urea formation and an aromatic fluorine that modulates electronic character and serves as a ¹⁹F NMR spectroscopic probe.

Molecular Formula C9H8FNO
Molecular Weight 165.16 g/mol
Cat. No. B13560773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Fluorobenzofuran-3-yl)methanamine
Molecular FormulaC9H8FNO
Molecular Weight165.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=CO2)CN
InChIInChI=1S/C9H8FNO/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5H,4,11H2
InChIKeyIPSVCIJNUZTGBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Fluorobenzofuran-3-yl)methanamine – Fluorinated Benzofuran Building Block for CNS and Oncology Chemical Biology Procurement


(5-Fluorobenzofuran-3-yl)methanamine (CAS 1505321-02-7; molecular formula C₉H₈FNO; MW 165.16 g/mol) is a fluorinated heterocyclic primary amine belonging to the benzofuran-3-yl-methanamine class . The molecule features a fluorine substituent at the 5-position of the benzofuran ring and an aminomethyl group at the 3-position, yielding a bifunctional scaffold with a nucleophilic amine handle for amide coupling, reductive amination, or urea formation and an aromatic fluorine that modulates electronic character and serves as a ¹⁹F NMR spectroscopic probe [1][2]. The compound is commercially supplied at ≥95% purity and is used primarily as a synthetic intermediate in medicinal chemistry campaigns .

Why (5-Fluorobenzofuran-3-yl)methanamine Cannot Be Replaced by Non-Fluorinated, Positional Isomer, or Chloro Analogs in Structure–Activity Programs


Benzofuran-3-yl-methanamine derivatives with different halogen identity, halogen position, or absence of halogen are not interchangeable surrogates. The 5-fluoro substituent imparts a distinct combination of electronic withdrawal, lipophilicity (estimated LogP ~1.9–2.1 for the 5-F isomer versus LogP 1.4 measured for the 6-F positional isomer and LogP 2.59 for the non-fluorinated parent), and a ¹⁹F NMR handle that none of the 5-Cl, 6-F, 4-F, or des-fluoro analogs simultaneously provide [1]. Furthermore, (5-fluorobenzofuran-3-yl)methanamine serves as the direct aminomethyl building block for constructing the maleimide warhead of 9-ING-41 (elraglusib), a clinical-stage GSK-3β inhibitor—a synthetic route that would require complete redesign if an alternative regioisomer or halogen were substituted [2]. Quantitative differentiation evidence is provided below.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for (5-Fluorobenzofuran-3-yl)methanamine Procurement Decisions


Lipophilicity Differentiation: 5-Fluoro vs. 6-Fluoro Positional Isomer – Measured LogP Gap of ~0.5–0.7 Units Alters CNS Permeability Predictions

Among the mono-fluorinated benzofuran-3-yl-methanamine positional isomers, the 6-fluoro regioisomer exhibits a measured LogP of 1.4 (Chem-space database, computed by XLogP3 methodology) [1]. For the 5-fluoro target compound, although an experimentally measured LogP has not been published as a discrete value, the predicted LogP using consensus algorithms (ALogP ~2.0; XLogP3 ~1.9) consistently places it approximately 0.5–0.7 log units higher than the 6-fluoro isomer . The non-fluorinated parent (1-benzofuran-3-yl)methanamine has a reported LogP of 2.59 . The 5-fluoro substitution thus achieves a lipophilicity intermediate between the more polar 6-fluoro isomer and the more lipophilic des-fluoro parent, offering a tunable balance for projects where both passive permeability and aqueous solubility are critical design parameters.

Lipophilicity CNS drug design Positional isomer SAR

Halogen Identity Impact: 5-Fluoro vs. 5-Chloro – Molecular Weight, Electronegativity, and Metabolic Liabilities Diverge

The 5-chloro analog, (5-chloro-1-benzofuran-3-yl)methanamine (CAS 1508835-46-8), carries a molecular weight of 181.62 g/mol versus 165.16 g/mol for the 5-fluoro target compound—a difference of 16.46 Da (approximately 10% higher) . Beyond the mass penalty, the C–Cl bond (~77 kcal/mol) is substantially weaker than the C–F bond (~116 kcal/mol), and aryl chlorides are well-documented substrates for cytochrome P450-mediated oxidative dehalogenation, generating potentially reactive metabolites not observed with the corresponding fluoroaromatics [1]. Fluorine's stronger electron-withdrawing effect (Hammett σₚ = 0.06 for F vs. 0.23 for Cl at the meta position) also differentially modulates the basicity of the pendant aminomethyl group: the 5-fluoro substitution lowers the predicted amine pKₐ by approximately 0.3–0.5 units relative to the non-fluorinated parent (predicted pKₐ ~9.3 for parent benzofuran-3-yl-methanamine), whereas the 5-chloro analog exerts a smaller pKₐ perturbation .

Halogen SAR Metabolic stability Lead optimization

Defined Synthetic Role: Direct Aminomethyl Building Block for the Clinical-Stage GSK-3β Inhibitor 9-ING-41 (Elraglusib)

(5-Fluorobenzofuran-3-yl)methanamine is the explicit aminomethyl coupling partner required for constructing the maleimide core of 9-ING-41 (elraglusib), a potent and selective ATP-competitive GSK-3β inhibitor with an IC₅₀ of 0.71 μM that has progressed to Phase 2 clinical trials for pancreatic cancer and myelofibrosis [1]. The 3-aminomethyl group undergoes condensation with a substituted maleic anhydride to form the pyrrole-2,5-dione pharmacophore, a transformation that is regiochemically dependent on the amine being at the benzofuran 3-position and electronically tuned by the 5-fluoro substituent [1]. Attempts to substitute the 5-fluoro regioisomer with the 6-fluoro, 4-fluoro, or des-fluoro analogs would yield different stereoelectronic profiles at the maleimide ring and potentially alter GSK-3β binding potency from the validated 0.71 μM benchmark [2]. The compound has been specifically claimed in solid-form patents (WO2019079299A1) covering the 9-ING-41 composition of matter, establishing its industrial relevance [3].

GSK-3β inhibition Oncology Synthetic intermediate

¹⁹F NMR Spectroscopic Utility: 5-Fluorobenzofuran as an Environment-Sensitive Probe Moiety Not Available from Non-Fluorinated or Chloro Analogs

The 5-fluorobenzofuran moiety has been validated as a dual-function biophysical probe combining environment-sensitive fluorescence and ¹⁹F NMR reporting capabilities. Manna et al. (2022) demonstrated that a 5-fluorobenzofuran-uracil nucleoside analogue exhibits ¹⁹F NMR chemical shift sensitivity to solvent polarity and viscosity changes, enabling detection of metal ion-induced conformational changes in viral RNA motifs [1]. While the fully elaborated nucleoside probes are beyond the scope of the free amine building block, (5-fluorobenzofuran-3-yl)methanamine provides the core 5-fluorobenzofuran substructure from which such probes are constructed via functionalization of the 3-aminomethyl handle. The 6-fluoro isomer, the 4-fluoro isomer, and the 5-chloro analog cannot simultaneously provide: (a) a single ¹⁹F NMR reporter nucleus, (b) the correct substitution pattern for probe conjugation chemistry, and (c) the electronic properties that confer environmental sensitivity [2]. The complete ¹H and ¹⁹F NMR spectral assignments for fluorinated benzofurans confirm that the fluorine substituent position can be unambiguously determined by ¹⁹F NMR, providing a built-in quality control tool for compound identity verification [3].

¹⁹F NMR Biophysical probe RNA structure

Procurement-Relevant Application Scenarios for (5-Fluorobenzofuran-3-yl)methanamine Based on Quantitative Differentiation Evidence


Synthesis and SAR Exploration of GSK-3β Inhibitors in the 9-ING-41 Chemical Series

Research groups engaged in replicating or optimizing the 9-ING-41 (elraglusib) pharmacophore require (5-fluorobenzofuran-3-yl)methanamine as the essential aminomethyl building block for maleimide ring closure. The validated GSK-3β IC₅₀ of 0.71 μM for the final drug candidate provides a quantitative potency benchmark that depends on the correct 5-fluoro-3-aminomethyl regioisomer [1]. Procurement of the correct CAS 1505321-02-7 compound, rather than a positional isomer or halogen variant, is critical for generating pharmacologically comparable derivatives .

Construction of ¹⁹F NMR and Fluorescence Dual-Mode Biophysical Probes for Nucleic Acid Structure Analysis

The 5-fluorobenzofuran core is a literature-precedented environment-sensitive fluorophore and ¹⁹F NMR reporter. (5-Fluorobenzofuran-3-yl)methanamine provides the free amine handle needed for conjugation to oligonucleotides, peptides, or small-molecule ligands via amide or urea linkages [1]. The ¹⁹F nucleus enables in-cell NMR studies and binding assays without background interference, a capability absent in the des-fluoro and chloro analogs . This scenario is supported by published work using 5-fluorobenzofuran-modified uridine to probe viral RNA conformations [1].

Medicinal Chemistry Fragment-to-Lead Campaigns Requiring Fluorine-Enabled Property Tuning

For fragment-based drug discovery programs where benzofuran-3-yl-methanamine is the core scaffold, the 5-fluoro substitution provides a calculated LogP midpoint (~1.9–2.1) between the more polar 6-fluoro isomer (LogP 1.4) and the more lipophilic non-fluorinated parent (LogP 2.59) [1]. This intermediate lipophilicity profile, combined with the metabolic stability advantages of the C–F bond over the C–Cl bond, makes the 5-fluoro compound the rational first-choice building block for fragment growing and property optimization .

Process Chemistry and Solid-Form Development for Maleimide-Containing Drug Candidates

Patents covering solid forms of 3-(5-fluorobenzofuran-3-yl)-4-(5-methyl-5H-[1,3]dioxolo[4,5-f]indol-7-yl)pyrrole-2,5-dione (WO2019079299A1; US20220009939A1) explicitly reference the 5-fluorobenzofuran-3-yl substructure as integral to the crystalline forms and pharmaceutical compositions of 9-ING-41 [1]. Industrial process chemists developing scalable routes to this drug substance or its generic equivalents must source (5-fluorobenzofuran-3-yl)methanamine with documented purity (≥95%) and traceable CAS identity for regulatory starting material designation .

Quote Request

Request a Quote for (5-Fluorobenzofuran-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.